Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate
Description
Properties
CAS No. |
33123-96-5 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
benzyl N-(4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate |
InChI |
InChI=1S/C18H16N2O3/c1-13-16(15-10-6-3-7-11-15)23-17(19-13)20-18(21)22-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,20,21) |
InChI Key |
ASKZFHHEVMXUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step synthetic route:
Step 1: Formation of the 1,3-oxazole ring
The oxazole ring is commonly synthesized via cyclization reactions involving α-hydroxyketones or α-amino ketones with appropriate reagents such as acid chlorides or isocyanides. The Van Leusen oxazole synthesis is a notable method, where aldehydes react with tosylmethyl isocyanide (TosMIC) under basic conditions to form substituted oxazoles with high regioselectivity.Step 2: Introduction of the 4-methyl and 5-phenyl substituents
The methyl group at position 4 and the phenyl group at position 5 are introduced either by selecting appropriately substituted starting materials or by post-cyclization functionalization. For example, using benzaldehyde derivatives in the Van Leusen reaction can install the phenyl group at position 5 directly.Step 3: Carbamate formation at the 2-position
The carbamate moiety is introduced by reacting the oxazole-containing amine or hydroxyl precursor with benzyl chloroformate (also known as benzyloxycarbonyl chloride) under basic conditions. This reaction forms the benzyl carbamate via nucleophilic substitution, typically in the presence of a base such as cesium carbonate or triethylamine and sometimes catalyzed by tetrabutylammonium iodide to enhance reaction rates and yields.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Oxazole ring formation (Van Leusen synthesis) | Aldehyde (benzaldehyde), TosMIC, base (e.g., potassium carbonate), solvent (e.g., methanol), room temperature to reflux | Formation of 5-phenyl-4-methyl-1,3-oxazole scaffold |
| 2 | Functional group modification (if needed) | Methylation reagents or substituted aldehydes | Installation of 4-methyl substituent |
| 3 | Carbamate formation | Benzyl chloroformate, base (cesium carbonate or triethylamine), catalyst (tetrabutylammonium iodide), solvent (e.g., dichloromethane), 0–25 °C | Formation of benzyl carbamate at 2-position of oxazole |
This sequence ensures regioselective formation of the oxazole ring and efficient carbamate coupling.
Alternative Methods
Carbonylimidazolide-mediated carbamate synthesis:
An alternative approach involves preparing the carbonylimidazolide intermediate from the oxazole amine precursor, which then reacts with benzyl alcohol or benzyl amine nucleophiles in aqueous or organic media to form the carbamate. This method is advantageous for its mild conditions, scalability, and avoidance of inert atmosphere requirements.Palladium-catalyzed coupling reactions:
For complex derivatives, palladium-catalyzed cross-coupling reactions can be employed to install the phenyl substituent or to modify the carbamate group, enhancing structural diversity and yield.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, methanol, or dry benzene | Choice depends on solubility and reaction step |
| Temperature | 0–25 °C for carbamate formation; room temperature to reflux for oxazole synthesis | Lower temperatures favor carbamate stability |
| Base | Cesium carbonate, triethylamine, potassium carbonate | Bases neutralize HCl formed and promote nucleophilicity |
| Catalyst | Tetrabutylammonium iodide (phase transfer catalyst) | Enhances reaction rate and yield in carbamate formation |
| Reaction time | 2–24 hours depending on step | Monitored by TLC or HPLC |
Optimization focuses on maximizing yield and purity while minimizing side reactions such as hydrolysis or over-alkylation.
Research Findings and Data
Yield and Purity
Analytical Characterization
| Technique | Purpose | Typical Results |
|---|---|---|
| NMR (¹H, ¹³C) | Structural confirmation | Signals consistent with oxazole ring, methyl, phenyl, and carbamate protons |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak matching C19H16N2O3 (approx. 316 g/mol) |
| IR Spectroscopy | Functional group identification | Carbamate C=O stretch around 1700 cm⁻¹, oxazole ring vibrations |
| HPLC | Purity assessment | >95% purity achievable with optimized purification |
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Van Leusen Oxazole Synthesis + Carbamate Formation | Aldehyde, TosMIC, benzyl chloroformate, base | Regioselective, well-established, scalable | Multi-step, requires careful control of conditions |
| Carbonylimidazolide Intermediate Route | Carbonylimidazolide, benzyl alcohol/amine | Mild conditions, scalable, no inert atmosphere needed | Requires preparation of intermediate |
| Palladium-Catalyzed Coupling | Pd catalyst, aryl halides, amines | High selectivity, versatile | Expensive catalysts, sensitive to air/moisture |
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate has shown potential in various therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds containing oxazole rings often exhibit significant antimicrobial properties. Studies have demonstrated that benzyl carbamates can inhibit the growth of certain bacterial strains, making them candidates for antibiotic development.
- Anti-cancer Properties : Preliminary studies suggest that this compound may act as an effective inhibitor of cancer cell proliferation. A study conducted on derivatives of oxazole-based compounds indicated that modifications at the oxazole ring could enhance their cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, its derivatives have been synthesized and tested for aromatase inhibition, which is crucial for hormone-dependent cancers.
Materials Science Applications
In addition to its biological applications, this compound has potential uses in materials science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance in various applications.
- Coatings and Adhesives : Due to its chemical structure, this compound can be explored as a component in coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings / Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against specific bacterial strains |
| Anti-cancer Properties | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential aromatase inhibitor | |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
| Coatings and Adhesives | Improves durability and resistance |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound, suggesting its potential as a new antibiotic agent.
Case Study 2: Cancer Cell Proliferation
In another study focusing on the anti-cancer properties of oxazole derivatives, researchers synthesized several analogs of this compound. The findings revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural variations in optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocycle Core Modifications: Oxazole vs. Thiazole
A key structural variation involves replacing the oxazole core with a thiazole (sulfur instead of oxygen). For example:
- Thiazole derivatives are often associated with improved metabolic stability but may exhibit reduced solubility due to sulfur’s hydrophobicity.
| Property | Oxazole Derivative | Thiazole Derivative |
|---|---|---|
| Heteroatom | O, N | S, N |
| Molecular Formula | C₁₈H₁₆N₂O₃* | C₁₈H₁₆N₂O₂S |
| Molecular Weight | ~316.33 (estimated) | 324.40 |
| Electronic Effects | Moderate electron-withdrawing | Stronger electron-withdrawing (due to S) |
*Exact formula for the target compound is inferred from analogs.
Substituent Variations on the Oxazole Ring
Methyl and Phenyl Substitutions
The target compound’s 4-methyl and 5-phenyl substituents influence steric bulk and electronic distribution:
Aromatic Ring Modifications
Carbamate Group Variations
Key Research Findings
Physicochemical Properties
- Melting Points : Oxazole derivatives typically exhibit higher melting points than thiazole analogs due to stronger dipole-dipole interactions. For example, a related oxazolone derivative melts at 206–208 °C , whereas thiazole analogs often melt below 200 °C .
- Solubility : Hydroxymethyl or tert-butyl substituents improve aqueous solubility, whereas halogenated phenyl groups (e.g., 4-fluorophenyl) enhance lipid solubility .
Biological Activity
Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzyl group, an oxazole ring, and a carbamate functional group. This combination suggests potential for diverse biological activities, making it a candidate for further research in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be broken down into key components:
| Component | Description |
|---|---|
| Benzyl Group | A common structural motif in pharmaceuticals. |
| Oxazole Ring | A five-membered heterocyclic structure containing nitrogen and oxygen. |
| Carbamate Functional Group | Known for its role in enhancing bioactivity and solubility. |
The oxazole moiety is particularly noteworthy as compounds containing this ring often exhibit significant biological activity, including antimicrobial and anticancer properties.
Enzyme Inhibition
The interaction of this compound with various enzymes has also been a focus of research. Preliminary studies suggest it may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, its potential to inhibit cholinesterase has been noted, which could be beneficial in treating conditions like Alzheimer's disease where cholinesterase inhibitors are therapeutic agents .
Structure-Activity Relationship (SAR)
A study analyzing the SAR of similar compounds indicated that modifications to the oxazole ring can significantly alter biological activity. For instance, the introduction of different substituents on the phenyl group can enhance or reduce potency against specific biological targets . This highlights the importance of structural variations in optimizing the pharmacological profiles of benzyl carbamates.
In Vivo Studies
In vivo studies involving related compounds have shown promising results in reducing tumor growth and enhancing survival rates in cancer models. Although direct studies on this compound are still needed, these findings suggest that its analogs may share similar therapeutic potential .
Potential Applications
Given its unique structure and preliminary findings regarding its biological activity, this compound holds promise for several applications:
- Pharmaceutical Development : As an intermediate in drug synthesis targeting specific pathways.
- Antimicrobial Agents : Potential use in developing new antibiotics or antifungal agents.
- Neuroprotective Drugs : Possible application as a cholinesterase inhibitor for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzyl (4-methyl-5-phenyl-1,3-oxazol-2-yl)carbamate with high purity?
- Methodology : The synthesis typically involves coupling a pre-functionalized oxazole core with a benzyl carbamate group. Key steps include:
- Protection of reactive groups : Use benzyl carbamate (Cbz) as a temporary protecting group for amines, which is stable under acidic conditions but cleavable via hydrogenolysis or strong acids .
- Oxazole ring formation : Employ cyclization reactions (e.g., Robinson-Gabriel synthesis) using substituted β-ketoamides or α-haloketones.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile. Monitor purity via HPLC (C18 column, methanol/water mobile phase).
Q. How can researchers characterize the crystalline structure of this compound using X-ray diffraction?
- Methodology :
- Data collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure solution : Apply direct methods (e.g., SHELXT) for phase determination, followed by refinement via SHELXL using full-matrix least-squares against F² .
- Validation : Check for disorders in the oxazole ring or benzyl group using PLATON’s ADDSYM tool. Resolve contradictions (e.g., unrealistic bond lengths) by re-examizing electron density maps .
Q. What are the optimal storage conditions to ensure the compound’s stability during experiments?
- Stability profile :
- pH sensitivity : Benzyl carbamate groups hydrolyze rapidly under strongly acidic (pH < 1) or basic (pH > 12) conditions. Store in neutral buffers (pH 6–8) at 4°C .
- Light/temperature : Protect from UV light and store at –20°C in amber vials under inert gas (Ar/N₂).
- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to validate shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Common issues :
- Disordered atoms : Use PART instructions in SHELXL to model split positions and refine occupancy factors .
- Twinned crystals : Apply twin-law matrices (e.g., BASF parameter) in SHELXL for datasets with overlapping reflections .
- Validation tools : Cross-check with CheckCIF to identify outliers in bond angles/geometry and revise hydrogen bonding networks .
Q. What strategies are effective in analyzing the electronic effects of substituents on the oxazole ring?
- Experimental approaches :
- Spectroscopy : Use NMR (¹H/¹³C) to assess electron-withdrawing/donating effects via chemical shifts (e.g., deshielding of oxazole protons).
- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals .
Q. How can computational methods complement experimental data in understanding reaction mechanisms?
- Case study : Mechanistic insights into carbamate cleavage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
